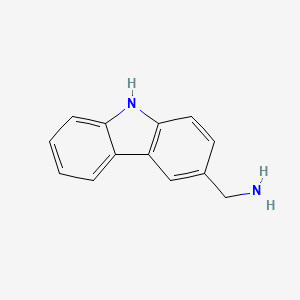

(9H-carbazol-3-ylmethyl)amine

Description

Significance of Carbazole (B46965) Scaffolds in Organic Chemistry and Materials Science

The inherent properties of the carbazole nucleus, such as its rigidity, planarity, and electron-rich nature, make it an attractive target for synthetic chemists. researchgate.net These features contribute to its widespread use in the design and synthesis of complex molecular architectures with tailored functionalities.

Nitrogen-containing heterocycles are fundamental to organic synthesis, forming the core of many pharmaceuticals, agrochemicals, and functional materials. ontosight.aidrugbank.comgoogle.com Their ability to participate in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions, allows for the construction of diverse and complex molecular libraries. researchgate.net The nitrogen atom in the carbazole ring, for instance, can be readily functionalized, influencing the electronic properties of the entire molecule. ontosight.ai The development of efficient synthetic methods for constructing and modifying these heterocyclic systems remains an active area of research, with a continuous demand for more effective and versatile strategies. google.com

In the realm of materials science, carbazole derivatives have emerged as key components in the development of advanced functional materials. evitachem.com Their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties make them ideal candidates for applications in organic electronics. evitachem.com Specifically, carbazole-based materials are extensively utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ontosight.ai The ability to modify the carbazole scaffold at various positions allows for the fine-tuning of its electronic and optical properties to meet the specific requirements of these devices. evitachem.com

| Property | Significance in Functional Materials |

| Hole-Transporting Ability | Essential for efficient charge injection and transport in OLEDs and OPVs. evitachem.com |

| High Triplet Energy | Crucial for achieving high efficiency in phosphorescent OLEDs. |

| Thermal Stability | Ensures the longevity and reliability of electronic devices. evitachem.com |

| Functionalization | Allows for the tuning of electronic and photophysical properties. evitachem.com |

This table summarizes the key properties of carbazole scaffolds that are advantageous for the development of functional materials.

The carbazole skeleton is a prominent pharmacophore in medicinal chemistry, with a wide spectrum of biological activities reported for its derivatives. mdpi.comtandfonline.com These compounds have shown promise as anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents. mdpi.comtandfonline.comontosight.ai The planar structure of carbazole allows it to intercalate with DNA, while its ability to be functionalized at multiple positions enables the optimization of its interactions with various biological targets. rsc.org The ongoing research in this area focuses on the synthesis of novel carbazole derivatives and the evaluation of their therapeutic potential. tandfonline.com

Contextualizing (9H-carbazol-3-ylmethyl)amine within Carbazole Research

While the broader family of carbazole derivatives has been extensively studied, research on specific aminomethyl-functionalized carbazoles provides a more focused lens through which to view the potential of this compound.

This compound belongs to the class of aminomethyl-functionalized carbazoles, characterized by an aminomethyl group (-CH₂NH₂) attached to the carbazole core. Structurally, it is a primary amine linked to the 3-position of the carbazole ring via a methylene (B1212753) bridge. Research in this area often involves the synthesis and evaluation of N-substituted derivatives, where the primary amine is modified to a secondary or tertiary amine, or incorporated into a heterocyclic ring. drugbank.comgoogle.comontosight.ai These modifications are typically aimed at modulating the compound's physicochemical properties, such as solubility and basicity, to enhance its biological activity or material performance. drugbank.comontosight.ai For instance, the synthesis of compounds like [2-(4-chlorophenyl)ethyl][(9-ethyl-9H-carbazol-3-yl)methyl]amine highlights the exploration of these derivatives in drug development contexts. evitachem.com

Historically, research on aminomethylcarbazoles can be traced back to investigations into their potential as biocidal compounds. google.com More recent research has expanded into several key areas. In medicinal chemistry, there is a significant focus on developing carbazole-based anticancer agents. For example, bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine has been investigated for its ability to induce cancer cell death through DNA interaction. rsc.org Other derivatives have been explored as inhibitors of histamine (B1213489) receptors for treating inflammatory conditions. google.com

In materials science, the focus is on leveraging the electronic properties of these compounds. While specific research on this compound for materials applications is not prominent, related structures are investigated for their potential use in organic electronic materials. The general trajectory of research on aminomethyl-functionalized carbazoles points towards a continued exploration of their therapeutic potential and their application in advanced materials, driven by the synthetic versatility of the carbazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZJZUJDZLZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9h Carbazol 3 Ylmethyl Amine and Its Derivatives

Strategic Functionalization of the Carbazole (B46965) Core

The direct introduction of nitrogen-containing functionalities onto the carbazole skeleton represents an efficient and atom-economical approach. This often involves the activation of otherwise inert C-H bonds, allowing for the precise installation of substituents at specific positions.

C-H Functionalization Approaches at the Carbazole Ring

Recent advancements in organometallic chemistry have enabled the direct functionalization of C-H bonds in aromatic systems, including the carbazole ring. alfa-chemistry.com These methods offer a powerful alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of starting materials. commonorganicchemistry.com

Transition metal catalysis has emerged as a pivotal tool for the direct amination and amidation of carbazole C-H bonds. alfa-chemistry.com Catalytic systems based on palladium, rhodium, and copper have been successfully employed for this purpose. For instance, palladium(II)-catalyzed intramolecular C-H amination of N-substituted 2-aminobiphenyls provides an effective route to construct the carbazole framework itself. semanticscholar.org This type of transformation highlights the potential for direct C-N bond formation involving the carbazole nucleus.

While direct intermolecular C-H amination of the carbazole core to install an aminomethyl group in a single step is challenging, amidation reactions offer a viable pathway. These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond. Subsequent reduction of the amide can then yield the desired amine. The use of directing groups is crucial for achieving high regioselectivity in these transformations. commonorganicchemistry.com

A variety of aminating agents can be utilized in these metal-catalyzed reactions, although the use of simple amines or amides often requires an external oxidant to facilitate the catalytic cycle. semanticscholar.org

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | N-acetyl-2-aminobiphenyl | Carbazole (Intramolecular amidation) | semanticscholar.org |

| Ir catalyst / Cu cocatalyst | 2-Aminobiphenyls | N-H Carbazoles (Intramolecular amination) | semanticscholar.org |

| Cu catalyst | N-picolinamide-2-aminobiphenyl | N-H Carbazoles (Intramolecular amination) | semanticscholar.org |

The C3 position of the carbazole ring is electronically rich and susceptible to electrophilic substitution. However, achieving regioselectivity in C-H functionalization can be challenging due to the presence of multiple reactive sites. commonorganicchemistry.com Directing group strategies are often employed to achieve site-selective functionalization. By temporarily installing a directing group on the carbazole nitrogen or another position, a transition metal catalyst can be guided to a specific C-H bond, such as the one at the C3 position. researchgate.net

For example, directing groups can facilitate the regioselective installation of various functional groups at the C1 position. researchgate.netwikipedia.org While direct C3 amination via C-H activation is not extensively documented, functionalization at this position is feasible. For instance, Scholl reactions of substrates with two carbazole units have shown that new carbon-carbon bonds are preferentially formed at the C3 and C4 positions in N-alkyl carbazoles. nih.gov This indicates the inherent reactivity of the C3 position, which can be exploited for targeted functionalization.

C-H activation methodologies are particularly valuable for the late-stage functionalization of complex molecules, allowing for the diversification of carbazole derivatives with potential biological activity. alfa-chemistry.com These strategies enable the introduction of various functional groups onto a pre-existing carbazole scaffold, avoiding the need for de novo synthesis. This approach is highly efficient for creating libraries of related compounds for structure-activity relationship studies.

The ability to perform these modifications at a late stage in a synthetic sequence is a significant advantage, as it allows for the rapid generation of analogs from a common intermediate. Various catalytic systems employing metals such as palladium, ruthenium, rhodium, nickel, cobalt, copper, and iron have been developed for the alkylation, arylation, and incorporation of heteroatoms into the carbazole core. alfa-chemistry.com

Reduction of Precursor Functional Groups to the Aminomethyl Moiety

An alternative and widely used approach to synthesize (9H-carbazol-3-ylmethyl)amine involves the reduction of a pre-installed functional group at the C3 position. This two-step process typically involves the introduction of a one-carbon unit, such as a formyl or cyano group, followed by its reduction to the aminomethyl group.

Reductive amination of 9H-carbazole-3-carbaldehyde is a common and effective method for the synthesis of this compound. This reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Several reducing agents are suitable for this transformation. Sodium borohydride (NaBH₄) can be used, but it is also capable of reducing the starting aldehyde. Therefore, the reaction conditions must be carefully controlled, often by forming the imine first before adding the reducing agent. researchgate.net

A more selective reagent for reductive amination is sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org This reagent is particularly effective because it readily reduces the iminium ion intermediate but is much slower to react with the starting aldehyde, allowing for a one-pot procedure. chemicalbook.com The reaction is typically carried out in a protic solvent like methanol (B129727), often with the addition of an acid catalyst to facilitate imine formation.

Another classical method is the Leuckart-Wallach reaction , which uses formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source. alfa-chemistry.comwikipedia.orgmdpi.com This reaction is typically performed at elevated temperatures. The initial product is the N-formyl derivative, which can be subsequently hydrolyzed to yield the primary amine. semanticscholar.org

| Reagent System | Amine Source | Key Features |

| Sodium Borohydride (NaBH₄) | Ammonia/Ammonium Salts | Requires careful control of reaction conditions to avoid aldehyde reduction. |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Salts | Selective for the iminium ion; allows for a one-pot reaction. organic-chemistry.orgchemicalbook.com |

| Leuckart-Wallach Reaction (Formic Acid/Ammonium Formate) | Ammonium Formate | High-temperature reaction; often yields the N-formyl derivative initially. alfa-chemistry.comwikipedia.orgmdpi.com |

| Catalytic Hydrogenation | Ammonia / H₂ | Requires a metal catalyst (e.g., Ni, Co, Pd) and a hydrogen source. |

Conversion of Nitrile Precursors

A primary and direct method for the synthesis of this compound involves the chemical reduction of a nitrile precursor, specifically 9H-carbazole-3-carbonitrile. This transformation converts the cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂). The choice of reducing agent is critical for the success of this conversion.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. masterorganicchemistry.comleah4sci.com It serves as a source of hydride ions (H⁻) that attack the electrophilic carbon of the nitrile. libretexts.org The reaction typically proceeds by the addition of two equivalents of hydride to the carbon-nitrogen triple bond, leading to an intermediate which, upon aqueous workup, yields the primary amine. masterorganicchemistry.com While NaBH₄ is a common reducing agent for aldehydes and ketones, it is generally not strong enough to reduce nitriles or esters. libretexts.orgyoutube.com Therefore, LiAlH₄ is the more suitable reagent for this specific synthesis. leah4sci.com The general scheme involves dissolving 9H-carbazole-3-carbonitrile in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by the careful addition of LiAlH₄. The reaction is typically followed by a hydrolysis step to yield this compound.

Table 1: Reagents for Nitrile Group Reduction

| Reagent | Formula | Functional Groups Reduced |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles |

**2.2. Condensation and Multicomponent Reaction Strategies

Condensation and multicomponent reactions offer versatile pathways to this compound derivatives, often allowing for the construction of more complex molecules from simple precursors in a single operation.

This two-step method, often referred to as reductive amination, is a widely used strategy for synthesizing secondary and tertiary amines. masterorganicchemistry.com The process begins with the condensation of a carbazole aldehyde, such as 9-ethyl-9H-carbazole-3-carbaldehyde, with a primary or secondary amine to form an imine, commonly known as a Schiff base. mdpi.comnajah.edu This reaction is typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.comresearchgate.net

The resulting Schiff base intermediate is then reduced to the target amine. masterorganicchemistry.com Various reducing agents can be employed for this step. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose. harvard.edu More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they can selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde, allowing the entire reductive amination process to be performed in one pot. masterorganicchemistry.comharvard.edu

For instance, 9-ethyl-9H-carbazole-3-carbaldehyde can be reacted with various primary amines (e.g., 5-amino-3,4-dimethylisoxazole, 4-aminoantipyrine) to form the corresponding Schiff bases. mdpi.comnih.gov Subsequent reduction of the C=N double bond yields the desired aminomethyl derivative.

Table 2: Examples of Schiff Base Synthesis from 9-Ethyl-9H-carbazole-3-carbaldehyde

| Amine Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-amino-3,4-dimethylisoxazole | Ethanol | Reflux, 5h | N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | mdpi.com |

| 4-aminoantipyrine | Methanol | Heat, 5h | 4-[(9-Ethyl-9H-carbazol-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | nih.gov |

The Mannich reaction is a classic method for the aminomethylation of an acidic proton located on a carbon atom. nih.gov In the context of carbazole chemistry, this reaction typically involves an electrophilic aromatic substitution on the electron-rich carbazole ring. However, it is more commonly applied to substrates that already contain an active hydrogen, such as hydroxycarbazoles. nih.govresearchgate.net

The reaction involves the condensation of a compound with an active hydrogen (e.g., 4-hydroxycarbazole), an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.net This process generates a reactive iminium ion from the aldehyde and amine, which then acts as an electrophile to substitute the active hydrogen, resulting in the formation of a "Mannich base," an aminoalkyl derivative. nih.gov For example, a series of carbazole Mannich bases were synthesized from 4-hydroxycarbazole by reacting it with various aromatic aldehydes and cyclic secondary amines (like piperidine) under mild conditions, yielding aminomethylated derivatives. nih.govresearchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govacs.org These reactions are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of complex carbazole derivatives. For example, copper-catalyzed three- or four-component reactions involving indole (B1671886) derivatives, aromatic aldehydes, and various dienophiles can produce diverse spirotetrahydrocarbazoles in satisfactory yields. nih.govbeilstein-journals.org While not directly producing this compound, these methods highlight the power of MCRs to construct the carbazole core with functional groups that could be subsequently converted to the desired amine. The indole-to-carbazole strategy, involving a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, provides another metal-free MCR approach to highly functionalized carbazoles. organic-chemistry.org

**2.3. Optimization of Synthetic Protocols

Improving the efficiency, yield, and environmental footprint of synthetic routes is a constant goal in organic chemistry. For carbazole derivatization, microwave-assisted organic synthesis has emerged as a powerful optimization tool.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. tandfonline.comnih.gov The efficiency of MAOS stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

MAOS has been successfully applied to various reactions in carbazole chemistry. For instance, a microwave-assisted, palladium-catalyzed method for synthesizing functionalized carbazoles was shown to shorten reaction times and improve yields compared to conventional heating. tandfonline.com Another study described a rapid, microwave-assisted synthesis of carbazole-based 1,3,4-oxadiazoles, where reactions were completed in 5-8 minutes in excellent yield. tandfonline.com Similarly, the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives using microwave irradiation resulted in better yields (72–96%) and significantly shorter reaction times compared to conventional methods. nih.gov A one-pot synthesis of 9H-carbazoles using a microwave-assisted palladium-catalyzed tandem reaction also demonstrated a drastic reduction in reaction times. organic-chemistry.org These examples underscore the potential of MAOS to optimize the synthesis of this compound and its derivatives by accelerating key reaction steps.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 1,3,4-Oxadiazoles | Long reaction times | 5-8 minutes | High Yields | tandfonline.com |

| Synthesis of Triazole Derivatives | Not specified | Shorter reaction time | 64-94% vs 72-96% | nih.gov |

Optimization of Synthetic Protocols

Reaction Time and Yield Optimization Studies

While comprehensive studies dedicated solely to the optimization of reaction time and yield for the synthesis of this compound are not extensively detailed in the reviewed literature, pertinent data can be extracted from synthetic reports of closely related derivatives and precursor molecules. The efficiency of the conversion of carbazole precursors to their amine derivatives is highly dependent on the reaction conditions, including the choice of reagents, catalyst, solvent, and temperature, with reaction time being a critical parameter to monitor for maximizing yield and minimizing side product formation.

For instance, in the synthesis of related carbazole derivatives, reaction times are often reported for specific, optimized conditions rather than as part of a broad optimization study. The synthesis of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine from 9-ethyl-9H-carbazole-3-carbaldehyde is reported to proceed via reflux in ethanol for 5 hours, affording a high yield of the product. mdpi.com This suggests that the formation of an imine intermediate, a key step in one potential pathway to the target amine, can be achieved efficiently.

Another relevant precursor, 9-p-tolyl-9H-carbazole-3-carbonitrile, is synthesized from the corresponding carbaldehyde over a period of 5-6 hours. nih.gov The subsequent reduction of such a nitrile to the amine is a standard transformation, and the optimization of this reduction step would be crucial for the efficient synthesis of this compound.

The following table summarizes findings from the synthesis of a key precursor, 9H-carbazole-3,6-dicarbonitrile, which highlights how reaction conditions, including time, are reported for a specific, high-yielding procedure rather than a parametric optimization study.

| Precursor | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂, DMF/H₂O, 110 °C | 3 days | 53 | mdpi.com |

This table illustrates a specific reported synthesis of a dinitrile precursor, highlighting the reaction time and yield for this transformation.

Detailed research into the direct synthesis and optimization of this compound would likely investigate the impact of varying reaction times on the yield of the final product, particularly in the reductive amination of 9H-carbazole-3-carbaldehyde or the reduction of 9H-carbazole-3-carbonitrile. Such studies would be instrumental in developing efficient and scalable protocols for the production of this and related carbazole derivatives.

Spectroscopic and Structural Characterization of 9h Carbazol 3 Ylmethyl Amine Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous identification and characterization of carbazole (B46965) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy [¹H-NMR, ¹³C-NMR]

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H-NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For the parent carbazole, protons are observed in the aromatic region, with the N-H proton of the pyrrole (B145914) nucleus appearing as a distinct signal. researchgate.net In derivatives, the substitution pattern significantly influences the chemical shifts. For instance, in a Schiff base derivative, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, the protons of the ethyl group and the carbazole ring are clearly resolved, with signals corresponding to the olefinic proton and the methyl groups of the isoxazole (B147169) ring also being identified. mdpi.com

¹³C-NMR Spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The chemical shifts of carbazole carbons are well-documented, with variations occurring upon substitution. researchgate.netipb.pt In a study of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the ¹³C-NMR spectrum showed distinct signals for the methyl and ethyl carbons, the carbons of the propanol (B110389) linker, the aromatic carbons of the carbazole rings, and the imine carbons. najah.edu Similarly, detailed analysis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate using 2D NMR techniques allowed for the unambiguous assignment of all proton and carbon signals, confirming the 1,4-regioisomer structure. mdpi.com The correlation between ¹³C chemical shifts and calculated atomic charge densities has also been established for various substituted carbazoles. researchgate.net

Interactive Data Table: NMR Data for (9H-carbazol-3-ylmethyl)amine Derivatives

| Compound Name | Spectroscopy Type | Solvent | Chemical Shifts (δ, ppm) | Reference |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | ¹H-NMR | CDCl₃ | 8.16 (d, 1H), 8.09 (d, 1H), 8.63 (s, 1H), 7.32 (d, 1H), 7.53 (dd, 1H), 7.45 (dd, 1H), 7.29 (d, 1H), 9.00 (s, 1H, CHolefinic), 4.40 (t, 2H, N-CH₂-CH₃), 1.48 (q, 3H, N-CH₂-CH₃), 2.26 (s, 3H, CH₃), 2.12 (s, 3H, CH₃) | mdpi.com |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | ¹³C-NMR | DMSO-d₆ | 13.5 (2C, CH₃CH₂), 36.2 (2C, CH₃CH₂), 59.3 (2C, =NCH₂CH(OH)CH₂N=), 69.0 (1C, =NCH₂CH(OH)CH₂N=), 118.4, 116.6, 119.7, 119.8, 124.4, 128.2, 131.5, 131.6, 137.5, 139.8, 146.1, 149.6 (24C, Aromatic), 164.8 (2C, -HC=N-) | najah.edu |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | ³¹P-NMR | - | 13.26 | mdpi.com |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | ¹H-NMR | - | 7.61 (Triazole proton) | mdpi.com |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | ¹³C-NMR | - | 122.30 (Triazole carbon) | mdpi.com |

Infrared (IR) Spectroscopy [FT-IR] for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

In carbazole derivatives, characteristic IR absorption bands confirm the presence of specific structural motifs. The N-H stretching vibration of the carbazole ring is typically observed around 3412-3419 cm⁻¹. researchgate.net Aromatic C-H stretching appears near 3050 cm⁻¹, while C-N stretching is found around 1450 cm⁻¹. researchgate.net

For derivatives of this compound, additional bands are observed. For example, in N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, the spectrum shows bands for C-H stretching at 2971 cm⁻¹, aromatic C=C stretching at 1627 cm⁻¹, the imine (HC=N) stretch at 1584 cm⁻¹, and C-N stretching at 1126 cm⁻¹. mdpi.comresearchgate.net In another derivative, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the presence of a hydroxyl group is confirmed by a broad O-H stretch at 3240 cm⁻¹, along with C-H aromatic (3110 cm⁻¹), C-H aliphatic (2910 cm⁻¹), and C=N imine (1680 cm⁻¹) stretching vibrations. najah.edu The IR spectrum of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate shows characteristic bands for N-H, Csp³-H, C=O, P=O, and P-O-C bonds. mdpi.com

Interactive Data Table: FT-IR Data for this compound Derivatives

| Compound Name | Wavenumber (cm⁻¹) | Assignment | Reference |

| Carbazole | 3419 | N-H stretching | researchgate.net |

| Carbazole | 3051 | Aromatic C-H stretching | researchgate.net |

| Carbazole | 1450 | C-N stretching | researchgate.net |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | 2971 | C-H stretching | mdpi.comresearchgate.net |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | 1627 | C=C stretching | mdpi.comresearchgate.net |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | 1584 | HC=N stretching | mdpi.comresearchgate.net |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | 3240 | O-H stretching | najah.edu |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | 1680 | C=N stretching | najah.edu |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | 3050 | N-H stretching | mdpi.com |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | 1630 | C=O stretching | mdpi.com |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | 1250 | P=O stretching | mdpi.com |

Mass Spectrometry (MS) [EI-MS, TOF-MS, HRMS] for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Various ionization techniques are employed for carbazole derivatives. Electron Ionization Mass Spectrometry (EI-MS) of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine showed the [M+1]⁺ peak at m/z 318, confirming its molecular weight. mdpi.com For larger molecules, softer ionization methods like Time-of-Flight Mass Spectrometry (TOF-MS) are used. The TOF-MS analysis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol gave a molecular ion peak [M⁺] at m/z 500.2, which is in excellent agreement with the theoretical molecular weight of 500.258. najah.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula. The structure of 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- researchgate.netuniroma1.itmdpi.comthiadiazolo[3,4-d]pyridazine was confirmed by HRMS. mdpi.com The fragmentation patterns of carbazole alkaloids have been studied to aid in their identification from natural sources. uniroma1.itresearchgate.netnih.gov

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

| Compound Name | MS Technique | Molecular Ion Peak (m/z) | Key Fragments (m/z) | Reference |

| 9-ethyl-9H-carbazol-3-amine | - | 210.2744 (Molecular Weight) | - | nist.gov |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | EI-MS | 318 [M+1]⁺ | - | mdpi.com |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | TOF-MS | 500.2 [M]⁺ | - | najah.edu |

| 3-(9H-carbazol-9-yl)propanehydrazide Derivative | MS | 295 [M]⁺ | - | globalresearchonline.net |

| Mahanine | EIMS | 347 [M]⁺ | 332, 304, 278, 264 | nih.gov |

| Mahanimbicine | EIMS | 331 [M]⁺ | 316, 248, 210 | nih.gov |

| Mahanimbine | EIMS | 331 [M]⁺ | 248, 210 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The UV-Vis spectrum of the carbazole moiety exhibits characteristic absorption bands corresponding to π-π* transitions. For derivatives, the position and intensity of these bands can be influenced by substituents. The UV-Vis spectrum of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol in methanol (B129727) showed absorption maxima (λmax) at 235, 275, 315, and 385 nm. najah.edu For 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- researchgate.netuniroma1.itmdpi.comthiadiazolo[3,4-d]pyridazine, a broad absorption band was observed in the visible region, with the λmax showing a blue-shift from 585 nm in chloroform (B151607) to 567 nm in more polar solvents like THF and DMSO, indicating the influence of the solvent on the electronic transitions. mdpi.com The absorption and emission spectra of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine have also been recorded. mdpi.comresearchgate.net

Interactive Data Table: UV-Vis Spectroscopy Data for this compound Derivatives

| Compound Name | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | Methanol | 235, 275, 315, 385 | najah.edu |

| 2-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)methylene-malononitrile | Methanol | 218, 254, 367 | researchgate.net |

| 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- researchgate.netuniroma1.itmdpi.comthiadiazolo[3,4-d]pyridazine | Chloroform | 585 | mdpi.com |

| 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- researchgate.netuniroma1.itmdpi.comthiadiazolo[3,4-d]pyridazine | THF / DMSO | 567 | mdpi.com |

Complementary Analytical Methods

Alongside spectroscopic techniques, other analytical methods are crucial for confirming the elemental composition and purity of synthesized compounds.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity.

The synthesis of new carbazole derivatives is routinely followed by elemental analysis to verify their composition. For N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, the experimentally found percentages of C, H, and N were in close agreement with the calculated values for the proposed formula C₂₀H₁₉N₃O. mdpi.com Similarly, the elemental analysis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol confirmed its molecular formula of C₃₃H₃₂N₄O. najah.edu The structure of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was also confirmed by elemental analysis, which was consistent with the formula C₂₇H₂₈N₅O₄P. mdpi.com

Interactive Data Table: Elemental Analysis Data for this compound Derivatives

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | C₂₀H₁₉N₃O | C | 75.69 | 75.66 | mdpi.com |

| H | 6.03 | 5.98 | mdpi.com | ||

| N | 13.24 | 13.21 | mdpi.com | ||

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | C₃₃H₃₂N₄O | C | 79.17 | 79.08 | najah.edu |

| H | 6.44 | 6.31 | najah.edu | ||

| N | 11.19 | 11.03 | najah.edu | ||

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | C₂₇H₂₈N₅O₄P | C | 62.66 | 62.63 | mdpi.com |

| H | 5.45 | 5.47 | mdpi.com | ||

| N | 13.53 | 13.56 | mdpi.com | ||

| 3-(9H-carbazol-9-yl)propanehydrazide Derivative | C₁₆H₁₃N₃OS | C | 65.06 | 65.38 | globalresearchonline.net |

| H | 4.44 | 4.65 | globalresearchonline.net | ||

| N | 5.42 | 5.48 | globalresearchonline.net |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of carbazole derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these investigations on carbazole systems. researchgate.netresearchgate.netmdpi.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The carbazole core is known to have a planar aromatic structure. researchgate.net Computational studies on related molecules, such as N-substituted carbazoles, confirm that the 13-membered carbazolyl fused-ring system is nearly planar. researchgate.netnih.gov The primary conformational flexibility in this compound arises from the rotation around the single bonds of the aminomethyl substituent at the C3 position, particularly the C3–CH₂ and CH₂–N bonds. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers. For instance, in a similar compound, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine, conformational analysis reveals energy minima corresponding to staggered arrangements that minimize steric hindrance. The bond lengths within the carbazole ring typically reflect aromatic delocalization.

Table 1: Selected Optimized Geometrical Parameters for a Related Carbazole Derivative Data is for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, calculated at the DFT/B3LYP/6-311++G(d) level.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N | 1.680 (exp.), 1.740 (DFT) |

| C-H (phenyl) | 3.110 (exp.), 3.250 (DFT) |

| O-H | 3.240 (exp.), 3.620 (DFT) |

| Source: mdpi.com |

Vibrational frequency analysis is a crucial computational tool that serves two main purposes: it confirms that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the simulation of theoretical infrared (IR) spectra. researchgate.net These simulated spectra can be compared with experimental FT-IR data to aid in the assignment of vibrational bands to specific molecular motions.

For this compound, key vibrational modes would include the N-H stretching of the amine and the carbazole pyrrole ring, C-H stretching of the aromatic rings and the methylene (B1212753) group, and C-N stretching vibrations. DFT calculations, often using the B3LYP functional, can predict these frequencies. researchgate.netmdpi.com Studies on similar structures, such as 2-amino-3-((E)-(9-p-tolyl-9H-carbazol-3-yl) methyleneamino) maleonitrile, have shown good correlation between vibrational frequencies computed with DFT methods and those observed in experimental FT-IR and FT-Raman spectra. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Carbazole Schiff Base Data for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.

| Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

| ν(O-H) | 3240 | 3620 |

| ν(C-H aromatic) | 3110 | 3250 |

| ν(C-H aliphatic) | 2910 | 2950 |

| ν(C=N) | 1680 | 1740 |

| Source: mdpi.comnajah.edu |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. youtube.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and electronic excitation properties. irjweb.com

In carbazole derivatives, the HOMO is typically localized over the electron-rich carbazole ring system, indicating this moiety is the primary site for electrophilic attack. The LUMO distribution can vary depending on the substituents. For this compound, the LUMO would likely be distributed across the carbazole ring and the aminomethyl group. DFT calculations on related carbazole Schiff bases have shown that the HOMO is located on the carbazole moiety, while the LUMO is spread over other parts of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and is a key factor in designing molecules for applications in organic electronics. d-nb.info

Table 3: Calculated Frontier Molecular Orbital Energies for a Carbazole Derivative Data for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.

| Parameter | Energy (eV) |

| E (HOMO) | -5.2 |

| E (LUMO) | -1.5 |

| Energy Gap (ΔE) | 3.7 |

| Source: researchgate.netmdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. irjweb.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would highlight the nitrogen atom of the primary amine group as a region of high electron density (red), owing to its lone pair of electrons. This site would be the most nucleophilic center. The hydrogen atom of the N-H bond in the carbazole ring would show a positive potential (blue), indicating its electrophilic character. Such analyses have been performed on similar carbazole derivatives to confirm their reactive sites. researchgate.netresearchgate.netmdpi.com

Mulliken charge analysis is a method used to calculate the partial atomic charges in a molecule from the results of a quantum chemical calculation. This provides a quantitative picture of the electron distribution and polarity of bonds. While it has limitations, it offers a useful qualitative insight. irjweb.com

In this compound, a Mulliken charge analysis would be expected to show a significant negative charge on the two nitrogen atoms due to their high electronegativity. The carbon atoms bonded to these nitrogens would, in turn, exhibit positive charges. The analysis performed on a related carbazole Schiff base confirmed that the oxygen and nitrogen atoms are electron-rich, while the hydrogen atoms of the phenyl rings and hydroxyl group are electrophilic centers. researchgate.netnajah.edu

Molecular Modeling and Simulation Approaches

Beyond DFT, other molecular modeling techniques are valuable for studying how carbazole derivatives interact with larger biological systems. These methods are particularly important in drug design and materials science.

Molecular docking is a prominent simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or DNA. nih.govunibas.it For carbazole derivatives, which are known to possess anticancer properties, docking simulations are used to understand their mechanism of action. nih.gov For example, biscarbazole derivatives have been docked with DNA to study their groove-binding interactions. rsc.org Similarly, this compound could be modeled using docking simulations to explore its potential interactions with various biological targets, guiding the design of new therapeutic agents.

Computational and Theoretical Studies of 9h Carbazol 3 Ylmethyl Amine Systems

Molecular Simulation Techniques

Molecular docking is a computational method extensively utilized to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (receptor). This in-silico technique has been instrumental in elucidating the potential biological targets of (9H-carbazol-3-ylmethyl)amine derivatives and understanding their mechanism of action at a molecular level. Research has shown that the carbazole (B46965) scaffold is a versatile pharmacophore that can interact with a wide array of biological targets, often serving as a foundational structure for the development of therapeutic agents.

Docking studies have revealed that derivatives of this compound can bind to several important biological macromolecules, including DNA, enzymes involved in neurodegenerative diseases, and proteins critical for cell division.

Interaction with Nucleic Acids

A significant area of investigation has been the interaction of biscarbazole derivatives with DNA. For instance, molecular docking analysis of bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) demonstrated a preference for binding within the minor groove of DNA. rsc.orgresearchgate.net The docking analysis with a specific DNA sequence, (GACGTCGACGTC)₂, showed that the interaction primarily involves the A₅–T₈ sequences in the minor groove. rsc.org Further biophysical studies confirmed a groove binding mode of interaction for DMCM with Calf Thymus DNA (CT-DNA). rsc.orgnih.gov These computational predictions are supported by experimental data, which show binding constants (K_b) of 0.68 × 10⁷ M⁻¹ with CT-DNA and a higher affinity of 2.89 × 10⁷ M⁻¹ with poly[d(A–G).(C–T)]₂. rsc.org

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of various enzymes through molecular docking simulations.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key targets in the management of Alzheimer's disease. Molecular docking studies of a carbazole derivative, 1,3-bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol, predicted a strong binding affinity to AChE, with a docking score of -10.674 kcal/mol. researchgate.net Similarly, carbazole-based α-aminophosphonates have been evaluated against cholinesterases. Docking studies for one of the most potent compounds indicated three π-π stacking interactions with key residues (Trp84, Phe331, and Tyr334) and two hydrogen bonds with Tyr121 and Arg289 within the active site of AChE, explaining its mixed-type inhibition. researchgate.net

Tyrosinase: This enzyme is a target for agents addressing hyperpigmentation. Carbazole-thiazole dyes and carbazole-substituted chalcone (B49325) urea (B33335) derivatives have been shown to inhibit tyrosinase activity, a finding supported by molecular calculations. mdpi.comnih.gov

Protein Kinases: Kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora kinases are crucial in cancer cell signaling. Docking simulations using software like AutoDock Vina have been proposed to evaluate the binding of derivatives like 1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine to these kinase targets.

Other Biological Targets

Tubulin: This protein is essential for microtubule formation and a well-established target for anticancer drugs. Molecular docking studies of pyrano[3,2-c]carbazole derivatives revealed that these compounds selectively occupy the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics. rsc.org This is consistent with findings that similar structures can induce apoptosis by targeting microtubules. smolecule.com

MDM2 Receptor and Peripheral Benzodiazepine Receptor (PBR): In-silico docking analyses have been performed on carbazole derivatives against the MDM2 receptor, an important cancer target, and the Peripheral Benzodiazepine Receptor, which is implicated in various neurological and psychiatric disorders. researchgate.net

The table below summarizes the findings from various molecular docking studies on this compound derivatives.

| Derivative Class | Biological Target | Key Findings/Docking Score | Reference(s) |

| Biscarbazole amines | DNA (Minor Groove) | Groove binding at A-T rich sequences; K_b = 0.68 × 10⁷ M⁻¹ (CT-DNA) | rsc.orgresearchgate.netnih.gov |

| Carbazole Schiff bases | Acetylcholinesterase (AChE) | Docking Score: -10.674 kcal/mol | researchgate.net |

| Carbazole α-aminophosphonates | Acetylcholinesterase (AChE) | Interactions with Trp84, Phe331, Tyr334, Tyr121, Arg289 | researchgate.net |

| Pyrano[3,2-c]carbazoles | Tubulin | Binds to the colchicine binding site | rsc.org |

| Carbazole-Thiazole Dyes | Tyrosinase, Concanavalin A | Demonstrated inhibitory activity and binding | mdpi.com |

| General Carbazole Derivatives | MDM2 Receptor, PBR | Identified as potential binding targets | researchgate.net |

| N-ethylcarbazole Derivatives | EGFR, Aurora Kinases | Proposed as potential targets for docking studies |

These computational studies are crucial for the rational design of new this compound derivatives with enhanced affinity and selectivity for specific biological targets, guiding further synthesis and experimental validation.

Advanced Topics and Future Research Directions

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of (9H-carbazol-3-ylmethyl)amine, SAR studies are pivotal in optimizing their therapeutic potential. The carbazole (B46965) nucleus is recognized as a "pharmacophoric moiety" due to its rigid, fused-ring system and desirable electronic properties, making it a versatile scaffold for developing new drugs. echemcom.com

Carbazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties. echemcom.comnih.govnih.gov SAR studies have demonstrated that modifications at various positions of the carbazole core and the amine side chain can dramatically alter efficacy and selectivity.

Key SAR Findings for Carbazole Derivatives:

N-Substitutions: The introduction of different functional groups on the nitrogen of the carbazole ring (N9 position) significantly impacts bioactivity. For instance, incorporating moieties like 1,2,4-triazole (B32235) or imidazole (B134444) can enhance antifungal and antibacterial activity, respectively. nih.gov The increased lipophilicity from certain N-substitutions may facilitate the molecule's ability to cross microbial cell membranes. researchgate.net

Side Chain Modifications: Alterations to the aminomethyl group at the C3 position are crucial. For carbazole carboxamides, which are structurally related, bulky substituents on the carbazole ring have been shown to increase inhibitory activity against targets like Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways. nih.govnih.gov

These studies guide the rational design of new this compound analogs with improved potency and target specificity.

| Modification Site | Substituent/Modification | Observed Effect | Target/Application |

| N9 of Carbazole | 1,2,4-Triazole moiety | Increased antifungal activity | Antimicrobial |

| N9 of Carbazole | Imidazole moiety | Favorable for antibacterial efficacy | Antimicrobial |

| C3-Side Chain | Linkage to Piperazine (B1678402) | Effective against breast cancer cell lines | Antitumor |

| Carbazole Core | Bulky Substitutions (in Carboxamides) | Increased inhibitory activity | BTK Inhibition |

Strategies for Enhanced Regioselectivity and Stereoselectivity in Synthesis

The precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in synthesizing effective and safe pharmaceuticals. For this compound, achieving functionalization specifically at the C3 position is a key synthetic challenge.

Regioselective Strategies:

Directing Groups: A common strategy to control the position of functionalization on the carbazole ring is the use of directing groups. chim.it These groups are temporarily attached to the molecule to guide a catalyst to a specific C-H bond (e.g., at the C1 or C3 position), after which the directing group can be removed.

Catalytic C-H Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for directly modifying the carbazole skeleton. chim.it While functionalization at the C1, C2, and C4 positions has been explored, methods targeting the C3 position are of particular interest for synthesizing the target compound and its analogs. chim.it

Metal-Free Annulation: To avoid the costs and potential toxicity of heavy metals, metal-free synthetic routes have been developed. One such method uses ammonium (B1175870) iodide (NH₄I) to promote a formal [2+2+2] annulation of indoles with other components, offering high regioselectivity for the construction of the carbazole core. organic-chemistry.org

Dual Catalysis: A combination of palladium and photoredox catalysis has been employed for the regioselective arylation of carbazoles. In these systems, the steric and electronic properties of substituents already on the carbazole ring can direct new groups to specific positions. rsc.org

Stereoselective Strategies:

The development of chiral derivatives of this compound opens avenues for drugs with improved therapeutic indices.

Axial-to-Axial Chirality Transfer: An elegant method for creating C-N axially chiral carbazoles involves an intramolecular Buchwald-Hartwig amination. This reaction transfers chirality from a C-C axially chiral biaryl precursor to the C-N axis of the newly formed carbazole with high enantiospecificity. rsc.orgfz-juelich.de

Chiral Auxiliaries and Catalysts: The synthesis of chiral carbazole-based structures, such as certain BODIPY dyes, demonstrates that stereocenters can be introduced and maintained throughout a synthetic sequence, paving the way for the asymmetric synthesis of specific enantiomers of this compound derivatives. rsc.org

Development of Novel and Sustainable Catalytic Systems for Functionalization

The chemical industry's shift towards green chemistry has spurred the development of more sustainable and efficient catalytic systems for synthesizing complex molecules like carbazoles.

Palladium and Copper Catalysis: Palladium and copper remain workhorse catalysts in this field. Palladium is particularly effective for C-H amination reactions that form the carbazole ring system. rsc.orgacs.org Recent advancements focus on using transient mediators like norbornene with palladium catalysts, which allows for direct C-H functionalization without the need to pre-install and later remove a directing group, thus improving atom economy. nih.gov

Visible-Light Promotion: Photoredox catalysis, which uses visible light to drive chemical reactions, represents a significant advance in sustainable synthesis. Light can be used to promote C-H amination reactions using sulfilimines as a nitrogen source. nih.gov Sulfilimines are considered a safer and more reactive alternative to potentially explosive azide (B81097) compounds, and these reactions can often be performed under milder conditions. nih.gov

Metal-Free Catalysis: As mentioned, systems using simple and inexpensive catalysts like ammonium iodide (NH₄I) provide a sustainable alternative to transition metal-based methods. organic-chemistry.org These approaches reduce reliance on precious metals and minimize metallic waste.

Biocatalysis: The use of enzymes (biocatalysis) in organic synthesis is a growing field that offers high selectivity under environmentally benign conditions. researchgate.net While still an emerging area for carbazole synthesis, biocatalysis holds promise for developing highly sustainable methods for producing chiral carbazole amine derivatives.

Design of Multifunctional Carbazole Amine Derivatives for Diverse Applications

The rigid and electronically versatile carbazole scaffold is an ideal platform for designing multifunctional molecules that can interact with multiple biological targets or combine therapeutic and diagnostic functions.

Multi-Target Drug Design: For complex diseases like cancer or neurodegenerative disorders, drugs that can modulate multiple pathological pathways simultaneously are highly desirable. nih.gov Researchers have designed carbazole-cyanochalcones as dual inhibitors of tubulin polymerization and human farnesyltransferase, two important targets in oncology. nih.gov This dual-action approach may prevent cancer cells from developing resistance. nih.gov

Theranostics: "Theranostics" refers to agents that combine therapeutic and diagnostic capabilities. A carbazole-based cyanine (B1664457) dye has been engineered to serve as a theranostic for Alzheimer's disease. rsc.org This molecule can cross the blood-brain barrier, bind to amyloid-β plaques for fluorescent imaging (diagnosis), and simultaneously exert therapeutic effects. rsc.org

Hybrid Molecules: The this compound structure is often used as a core to be linked with other pharmacophores. Derivatives have been synthesized by attaching moieties such as benzofuran, triazole, oxadiazole, or piperazine to create hybrid compounds with tailored biological profiles, including antiviral and antimicrobial activities. nih.govtdl.org

Synergistic Integration of Computational and Experimental Approaches in Molecular Design

The modern drug discovery process relies heavily on the synergy between computational modeling and experimental validation to accelerate the identification and optimization of new drug candidates. This integrated approach is extensively applied to the design of this compound derivatives.

Molecular Docking: This computational technique is used to predict how a molecule (ligand) binds to the active site of a target protein. ijper.org For carbazole derivatives, docking studies have provided insights into their interactions with a range of targets, including bacterial DNA gyrase, viral proteins, and human kinases like BTK. nih.govtdl.orgijper.org These predictions help prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the three-dimensional properties of molecules with their biological activity. nih.govnih.gov For carbazole carboxamides, these models have identified key structural features required for high inhibitory potency, such as the preference for bulky groups or hydrogen-bond donors at specific positions. nih.gov

In Silico ADMET Profiling: Before committing to costly and time-consuming synthesis, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. ijper.orgresearchgate.net This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues, improving the success rate of drug development.

DFT Calculations: Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It is employed to complement experimental data from techniques like NMR and FT-IR, helping to confirm molecular structures and understand electronic properties such as the molecular electrostatic potential. najah.edumdpi.com

This iterative cycle of computational design, chemical synthesis, biological testing, and further computational analysis creates a rational and efficient workflow that significantly streamlines the path toward novel and optimized this compound-based therapeutics and functional materials. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for (9H-carbazol-3-ylmethyl)amine derivatives, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Buchwald-Hartwig amination or Ullmann coupling to introduce the methylamine group at the carbazole C3 position. For example:

- Step 1: React 3-bromo-9H-carbazole with methylamine under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in toluene at 110°C for 24 hours .

- Step 2: Purify via column chromatography (hexane:ethyl acetate = 9:1) to isolate the product. Yield optimization (e.g., 96% achieved in related carbazole derivatives) requires stoichiometric control of reactants and inert atmosphere .

- Purity Validation: Use NMR (DMSO-) to confirm absence of unreacted starting materials. Peaks for the methylene group (-CH-NH) appear at δ = 3.8–4.2 ppm, while aromatic protons are observed at δ = 7.2–8.6 ppm .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR/ NMR: Assign aromatic protons and carbons using 2D experiments (COSY, HSQC). The C3-methylene carbon typically resonates at δ = 45–50 ppm in NMR .

- IR Spectroscopy: Identify NH stretching vibrations at 3300–3500 cm and C-N stretches at 1220–1300 cm .

- Elemental Analysis: Confirm empirical formula (e.g., CHN) with CHN analysis; deviations >0.3% suggest impurities .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies quantify binding affinity?

Methodological Answer:

Q. How can crystallographic data resolve structural ambiguities in carbazole derivatives?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL for refinement .

- Validation: Apply the PLATON toolkit to check for missed symmetry, twinning, or disorder. ADDSYM analysis in ensures space group correctness .

- Example: For 9-ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine, H atoms were refined with riding models (C–H = 0.93–0.96 Å), and R values <5% indicate high precision .

Q. How to address contradictions in spectroscopic vs. computational data for carbazole-based compounds?

Methodological Answer:

- Scenario: Discrepancies between experimental NMR shifts and DFT-predicted values.

- Resolution Steps:

- Re-examine Solvent Effects: Simulate NMR shifts (GIAO method) in DMSO- using Gaussian09 with the IEFPCM solvent model .

- Cross-Validate with X-ray Data: Compare bond lengths/angles from crystallography (e.g., C–N bond = 1.35–1.38 Å) with optimized DFT geometries .

- Systematic Error Analysis: Check for paramagnetic impurities (e.g., metal catalysts) distorting NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.